1-Iodo-4-(tridecafluorohexyl)benzene
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Overview
Description
1-Iodo-4-(tridecafluorohexyl)benzene is a chemical compound characterized by the presence of an iodine atom and a tridecafluorohexyl group attached to a benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis and material science.
Preparation Methods
The synthesis of 1-Iodo-4-(tridecafluorohexyl)benzene typically involves halogen exchange reactions. One common method is the iodination of 4-(tridecafluorohexyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper(I) iodide to facilitate the exchange reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Iodo-4-(tridecafluorohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Ullmann coupling reaction, where it reacts with copper to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-(tridecafluorohexyl)benzene, especially under hydrogenation conditions using catalysts like palladium on carbon.
Oxidation Reactions: Oxidative conditions can lead to the formation of iodinated benzoic acids or other oxidized derivatives.
Common reagents used in these reactions include copper(I) iodide, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-(tridecafluorohexyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules through various coupling reactions.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals that may exhibit enhanced biological activity.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(tridecafluorohexyl)benzene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. This activation facilitates nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles. The tridecafluorohexyl group imparts unique electronic properties to the benzene ring, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Iodo-4-(tridecafluorohexyl)benzene can be compared with other halogenated benzenes, such as:
1-Iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a tridecafluorohexyl group, resulting in different reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: The presence of two trifluoromethyl groups significantly alters the compound’s electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its extended fluorinated chain, which imparts distinct physical and chemical properties, making it valuable for specific applications in material science and organic synthesis.
Properties
CAS No. |
162083-76-3 |
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Molecular Formula |
C12H4F13I |
Molecular Weight |
522.04 g/mol |
IUPAC Name |
1-iodo-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C12H4F13I/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H |
InChI Key |
ZOZQDJSXCZKCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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